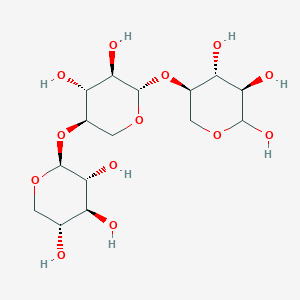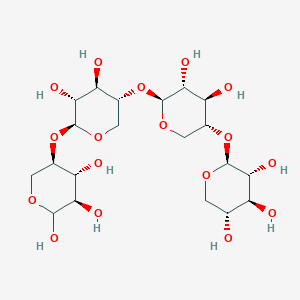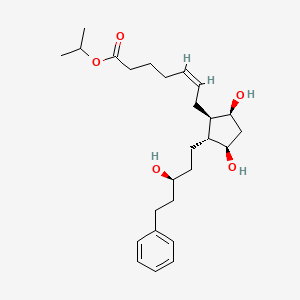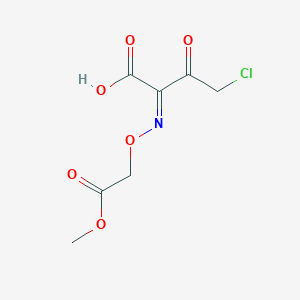
20-デオキシイゲノール
概要
説明
20-Deoxyingenol is a diterpene compound isolated from the roots of Euphorbia kansui . It has garnered significant attention due to its ability to promote autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
科学的研究の応用
20-デオキシインゲノールは、次のような幅広い科学研究の応用分野を持っています。
作用機序
20-デオキシインゲノールの作用機序は、転写因子EB(TFEB)の核移行を促進することにより、オートファジーとリソソームの生合成を促進することに関与しています . このプロセスは、ミトファジーの誘導、シトクロムC蓄積の排除、およびアポトーシスの抑制につながります . このプロセスに関与する分子標的と経路には、オートファジーとリソソームの生合成の調節において重要な役割を果たすTFEB関連シグナル経路が含まれます .
類似化合物:
インゲノール: 同様の生物活性を持つ別のジテルペン化合物。
ホルボール: オートファジーを促進し、同様の治療の可能性を持つジテルペン。
プロストラチン: 抗HIV活性と同様の作用機序を持つジテルペン。
20-デオキシインゲノールの独自性: 20-デオキシインゲノールは、TFEBの核移行を促進し、オートファジーとリソソームの生合成を強化する特定の能力によりユニークです . これにより、細胞プロセスを研究し、新しい治療薬を開発するための貴重な化合物となっています。
生化学分析
Biochemical Properties
20-Deoxyingenol interacts with various biomolecules, including enzymes and proteins, to exert its effects. It promotes autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . This interaction with TFEB is crucial for the role of 20-Deoxyingenol in biochemical reactions.
Cellular Effects
20-Deoxyingenol has significant effects on various types of cells and cellular processes. It has been found to improve the apoptosis of neural cells after TBHP stimulation and functional recovery after spinal cord injury . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 20-Deoxyingenol involves its interaction with TFEB. It promotes the nuclear translocation of TFEB, which in turn promotes autophagy and lysosomal biogenesis . This mechanism allows 20-Deoxyingenol to exert its effects at the molecular level, including enzyme activation and changes in gene expression .
準備方法
合成経路と反応条件: 20-デオキシインゲノールの調製には、Euphorbia kansui の根からの抽出が伴います。このプロセスには、高純度と高収率を確保するために、いくつかのステップが含まれます。 この方法は、分離効率と収率を大幅に向上させることができ、100 mg/kg を超える収率を実現します . 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、抽出プロセスを最適化するための特定の温度と圧力設定が含まれます .
工業生産方法: 20-デオキシインゲノールの工業生産は、同様の抽出方法に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための高度な分離技術の利用が含まれます。 その後、化合物は精製され、さまざまな用途で使用される前にその生物活性について試験されます .
化学反応の分析
反応の種類: 20-デオキシインゲノールは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物の生成につながります。
還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物の生成につながります。
置換: この反応は、ある官能基を別の官能基で置き換えることを伴い、置換された生成物の生成につながります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化のための tert-ブチルヒドロペルオキシド(TBHP)、還元のための水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます .
形成される主要な生成物: これらの反応から形成される主要な生成物には、20-デオキシインゲノールの酸化誘導体、還元誘導体、および置換誘導体などがあります .
類似化合物との比較
Ingenol: Another diterpene compound with similar biological activities.
Phorbol: A diterpene that also promotes autophagy and has similar therapeutic potential.
Prostratin: A diterpene with anti-HIV activity and similar mechanisms of action.
Uniqueness of 20-Deoxyingenol: 20-Deoxyingenol is unique due to its specific ability to promote the nuclear translocation of TFEB, leading to enhanced autophagy and lysosomal biogenesis . This makes it a valuable compound for studying cellular processes and developing new therapeutic agents.
特性
IUPAC Name |
(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYZKSOJUQLTD-NHPMXQBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



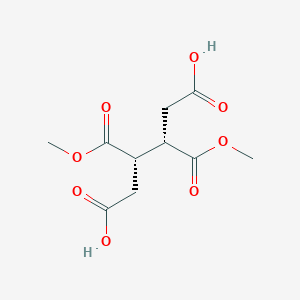
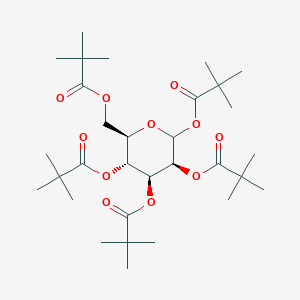
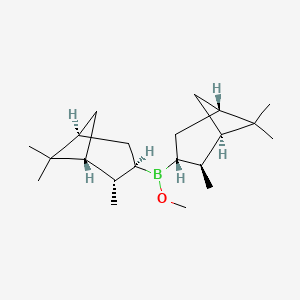



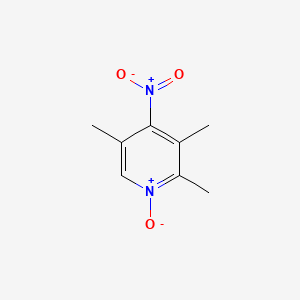

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
